trans-1-Cinnamylpiperazine
Overview
Description
Trans-1-Cinnamylpiperazine: is an organic compound with the chemical formula C13H18N2. It is a derivative of piperazine and cinnamyl alcohol, combining the structural features of both molecules . This compound is known for its potential pharmacological activities and is used in various scientific research applications .
Mechanism of Action
Target of Action
It has been used as a key component in the synthesis of opioid tripeptides , suggesting that it may interact with opioid receptors.
Mode of Action
Its role in the synthesis of opioid tripeptides suggests that it may interact with opioid receptors, leading to changes in cellular signaling .
Biochemical Pathways
Given its use in the synthesis of opioid tripeptides, it may be involved in modulating pain perception and response pathways .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability.
Result of Action
Trans-1-Cinnamylpiperazine has been used in the synthesis of compounds exhibiting pro-apoptotic properties on carcinoma human cell lines . This suggests that it may have potential anti-cancer effects.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its storage temperature is recommended to be in a refrigerator under an inert atmosphere , indicating that it may be sensitive to temperature and oxygen exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-1-Cinnamylpiperazine can be synthesized through the reaction of piperazine with cinnamyl chloride under basic conditions. The reaction typically involves the use of a solvent such as chloroform or methanol and is carried out at room temperature .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Trans-1-Cinnamylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the cinnamyl group to a single bond, forming saturated derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of cinnamaldehyde or cinnamic acid derivatives.
Reduction: Formation of saturated piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Trans-1-Cinnamylpiperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Comparison with Similar Compounds
Trans-1-Cinnamylpiperazine can be compared with other similar compounds, such as:
Cinnarizine: A piperazine derivative used as an antihistamine and calcium channel blocker.
Flunarizine: Another piperazine derivative used for the prophylaxis of migraine and treatment of vertigo.
Uniqueness: this compound is unique due to its combination of piperazine and cinnamyl alcohol structures, which confer distinct pharmacological properties.
Biological Activity
Introduction
Trans-1-Cinnamylpiperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and cancer treatment. This article consolidates findings from various studies to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound exhibits its biological effects primarily through interactions with opioid receptors and neurokinin receptors. These interactions are crucial for its analgesic properties and potential anticancer effects.
Opioid Receptor Interaction
Research indicates that this compound enhances the binding affinity of opioid peptides to the μ-opioid receptor (MOR). For instance, hybrid compounds combining opioid tripeptides with this compound showed improved binding affinities, with IC50 values significantly lower than those of their non-hybrid counterparts. One study reported an IC50 of 77.6 nM for a specific hybrid compound compared to 977 nM for a related peptide without the cinnamylpiperazine moiety .
Neurokinin-1 Receptor Antagonism
This compound also plays a role as an antagonist at the neurokinin-1 receptor (NK1R), which is involved in pain modulation and cancer progression. The combination of opioid and NK1R antagonistic properties may provide synergistic effects in pain management and cancer therapy, particularly in reducing tumor proliferation and metastasis .
Cytotoxic Effects
Several studies have demonstrated that this compound and its derivatives possess cytotoxic effects against various cancer cell lines. Notably, compounds incorporating this moiety have been shown to inhibit the proliferation of pancreatic cancer cells in both two-dimensional and three-dimensional cultures. The effectiveness was attributed to their ability to induce apoptosis and inhibit cell cycle progression .
Case Studies
A notable case study involved the evaluation of a hybrid compound containing this compound against melanoma cells. The study found significant cytotoxicity, with an IC50 value indicating effective inhibition at low concentrations. Additionally, these compounds exhibited minimal effects on normal cells, suggesting a favorable therapeutic index .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Study | Biological Activity | Cell Line | IC50 Value (nM) | Mechanism |
---|---|---|---|---|
Study 1 | Enhanced opioid binding | Melanoma | 77.6 | MOR agonism |
Study 2 | Cytotoxicity | Pancreatic | Varies | Apoptosis induction |
Study 3 | NK1R antagonism | Various | Not specified | Pain modulation |
Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEIOMTZIIOUMA-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501035300 | |
Record name | (E)-1-Cinnamylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87179-40-6, 18903-01-0 | |
Record name | (E)-1-Cinnamylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cinnamylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 87179-40-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known antimycobacterial activity of 1-Cinnamylpiperazine?
A1: While the provided research [] doesn't directly assess the antimycobacterial activity of 1-Cinnamylpiperazine, it does highlight the activity of a closely related compound, N-(salicylidene)-2-hydroxyaniline. This compound demonstrated potent activity against Mycobacterium tuberculosis H37Rv with a minimal inhibitory concentration (MIC) of 8 µmol/L []. This finding suggests that further investigation into the antimycobacterial potential of 1-Cinnamylpiperazine and its derivatives could be valuable.
Q2: How is 1-Cinnamylpiperazine metabolized in rats?
A2: Research indicates that 1-Cinnamylpiperazine is formed as a metabolite of 1-Butyry1-4-cinnamylpiperazine hydrochloride (BCP-HCl) in rats []. The study identified several metabolic pathways for BCP-HCl, including hydrolysis to produce 1-Cinnamylpiperazine, as well as hydroxylation of the cinnamyl group []. These findings provide insights into the metabolic fate of compounds containing the 1-Cinnamylpiperazine moiety.
Q3: Are there any studies exploring the potential use of 1-Cinnamylpiperazine as a building block for anticancer agents?
A3: While the provided research doesn't focus on 1-Cinnamylpiperazine specifically, one study investigated the anticancer activity of opioid tripeptides hybridized with trans‐1‐Cinnamylpiperazine []. These hybrid compounds demonstrated promising inhibitory effects on pancreatic cancer cell growth in both two-dimensional and three-dimensional in vitro models []. This research suggests that incorporating 1-Cinnamylpiperazine into larger molecules could be a viable strategy for developing novel anticancer therapies.
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